5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine is a compound with significant interest in medicinal chemistry due to its potential applications in drug development. This compound features a unique structure that combines an indazole moiety with a pyrazole derivative, which may contribute to its biological activity. The chemical formula for this compound is and it has a molar mass of approximately 213.24 g/mol .
The compound is classified as an organic heterocyclic compound, primarily due to the presence of nitrogen atoms in its structure. It belongs to a broader category of indazole derivatives, which are known for various pharmacological properties, including anti-inflammatory and anticancer activities. The compound can be sourced from various chemical suppliers and is often used in academic research settings to explore its biological effects .
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 1H-indazole with 1-methyl-1H-pyrazole-4-carboxaldehyde or its derivatives, followed by reduction and amination steps.
The molecular structure of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine features:
The compound's structural characteristics can be represented using the following data:
5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-donating properties of the pyrazole and indazole moieties, which can stabilize intermediates during reactions.
While specific mechanisms for 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine are not extensively documented, compounds within this class often exhibit their biological effects through:
Research indicates that similar compounds have shown promise in modulating signaling pathways related to inflammation and cancer progression, suggesting that this compound may have analogous effects.
The stability of the compound under standard laboratory conditions is generally high, although it may be sensitive to strong acids or bases which could lead to hydrolysis or degradation.
5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine has potential applications in:
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at discovering new therapeutic agents through innovative synthetic strategies and structural modifications.
The strategic fusion of indazole and pyrazole rings creates a privileged pharmacophore with exceptional versatility in protein kinase inhibition. This hybrid architecture, exemplified by 5-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-amine, exploits complementary bioisosteric properties: The indazole moiety serves as a canonical adenine-mimetic hinge binder through its capacity for dual hydrogen bonding with kinase backbone residues (e.g., Cys919 in VEGFR2), while the 4-pyrazole substituent projects into hydrophobic regions adjacent to the ATP cleft, enabling allosteric modulation [3] [6]. Crucially, the 1-methyl group on the pyrazole eliminates N-H acidity, enhancing metabolic stability by reducing susceptibility to oxidative metabolism compared to imidazole analogs [3].
The planar, electron-rich system facilitates π-stacking interactions with gatekeeper residues (e.g., Phe1047 in VEGFR2), and the 3-amino group on indazole provides a synthetic handle for derivatization or direct participation in hydrogen bonding networks. This hybridization overcomes limitations of single-heterocycle scaffolds: Indazoles alone may lack sufficient hydrophobic occupancy, while pyrazoles can exhibit suboptimal hinge-binding geometry. By conjoining these systems, the hybrid achieves synergistic target engagement – demonstrated by derivatives showing low-nanomolar inhibition (IC₅₀ = 8.93 nM against VEGFR2) – exceeding the activity of parent scaffolds [6].
Table 1: Key Binding Interactions Enabled by Indazole-Pyrazole Hybridization
Structural Motif | Kinase Interaction Type | Functional Role | Exemplar Kinases |
---|---|---|---|
Indazole 1H-Nitrogen | H-bond donor (hinge region) | ATP-competitive inhibition | VEGFR2, FGFR, RET |
Indazole N2/NH | Bidentate H-bond acceptor | Mimics adenine ring | Aurora A, Bcr-Abl |
Pyrazole C4-substituent | Hydrophobic pocket occupancy | Allosteric disruption | PDGFR, c-Kit |
3-Amino group | Solvent-directed H-bonding | Selectivity modulation | Trk kinases, MET |
Indazole-based kinase inhibitors represent a transformative evolution in oncology, progressing from early cytotoxic agents to precision therapeutics. The timeline reveals critical milestones:
Table 2: Evolution of Clinically Significant Indazole-Based Anticancer Agents
Drug (Approval Year) | Core Structure | Primary Target(s) | Therapeutic Indication |
---|---|---|---|
Axitinib (2012) | Monocyclic indazole | VEGFR1-3, PDGFR | Renal cell carcinoma |
Pazopanib (2009) | Indazole-aminopyrimidine | VEGFR, PDGFR, c-Kit | Soft tissue sarcoma |
Niraparib (2017) | Indazole-piperidine | PARP1/2 | Ovarian cancer |
Erdafitinib (2019) | Pyrazole-indazole | FGFR1-4 | Urothelial carcinoma |
Avapritinib (2020) | 1-Methylpyrazole-indazole | KIT, PDGFRα | GIST |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0